

Unveiling the Molecular Architecture of Ethylvanillin: A Spectroscopic Guide

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Compound of Interest

Compound Name: Ethylvanillin

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of **ethylvanillin**, a widely used flavoring agent and key intermediate in the pharmaceutical and fragrance industries. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a detailed roadmap for the structural elucidation and characterization of this important aromatic compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethylvanillin**.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.83	Singlet	1H	Aldehyde (-CHO)
7.42 - 7.39	Multiplet	2H	Aromatic (H-2, H-6)
7.05	Doublet	1H	Aromatic (H-5)
6.1 (approx.)	Singlet	1H	Phenolic (-OH)
4.14	Quartet	2H	Methylene (-O-CH ₂ -CH ₃)
1.47	Triplet	3H	Methyl (-O-CH ₂ -CH ₃)

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
191.1	Aldehyde Carbonyl (C=O)
151.7	Aromatic (C-4, C-O-CH ₂ CH ₃)
147.8	Aromatic (C-3, C-OH)
129.9	Aromatic (C-1)
125.1	Aromatic (C-6)
114.3	Aromatic (C-5)
109.4	Aromatic (C-2)
64.4	Methylene (-O-CH ₂ -CH ₃)
14.7	Methyl (-O-CH ₂ -CH ₃)

Infrared (IR) Spectroscopic Data

Sample State: Solid (Thin Film)[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Broad	O-H stretch (phenolic)
3000-3100	Medium	C-H stretch (aromatic)
2980, 2870	Medium	C-H stretch (aliphatic)
2830, 2730	Weak	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1590, 1510	Strong	C=C stretch (aromatic ring)
1270	Strong	C-O stretch (ether)
1140	Strong	C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent: Not specified

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~250	~10,000 M ⁻¹ cm ⁻¹	$\pi \rightarrow \pi^*$ (involving the nitro and benzene groups)[3]
~300	~1,000 M ⁻¹ cm ⁻¹	$\pi \rightarrow \pi^*$ (within the arene function)[3]
~350	~100 M ⁻¹ cm ⁻¹	$n \rightarrow \pi^*$ (from lone pairs of the aldehyde moiety)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **ethylvanillin**.

Instrumentation: A 90 MHz (for ¹H NMR) or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **ethylvanillin**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: 0-10 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s
- Spectral Width: 0-220 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and spectral databases.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **ethylvanillin**.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):[\[2\]](#)

- Dissolve a small amount (a few milligrams) of **ethylvanillin** in a volatile solvent such as methylene chloride or acetone.
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Acquisition Parameters:

- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16-32
- Resolution: 4 cm^{-1}
- Mode: Transmittance

Data Processing:

- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and assign the characteristic absorption bands corresponding to the functional groups present in **ethylvanillin**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the **ethylvanillin** molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **ethylvanillin** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).
- From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-20 µg/mL.

Acquisition Parameters:

- Wavelength Range: 200-400 nm
- Scan Speed: Medium
- Slit Width: 1.0 nm
- Mode: Absorbance

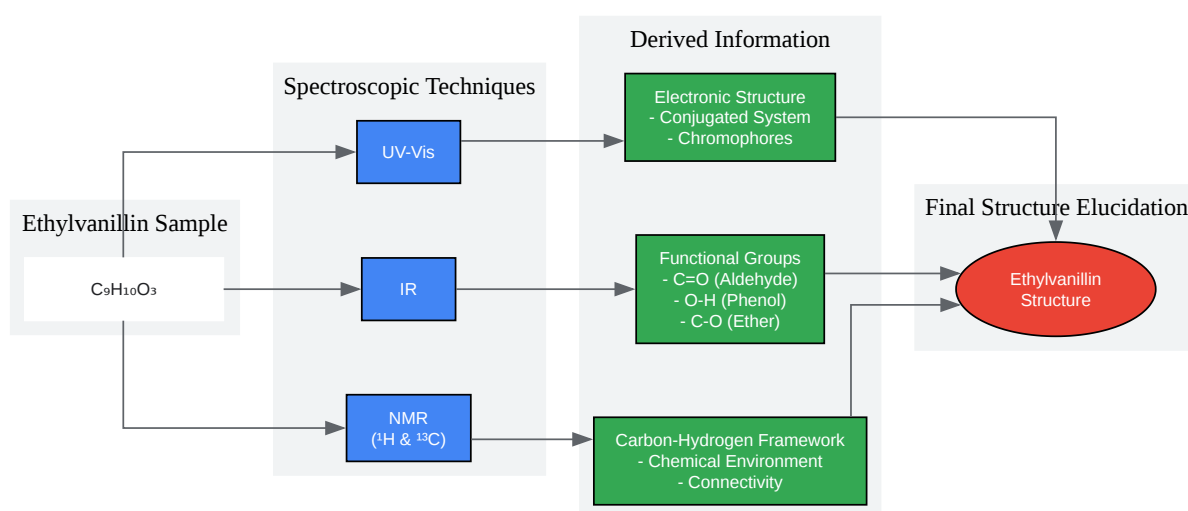
Data Processing:

- Record a baseline spectrum using a cuvette filled with the pure solvent.
- Record the spectrum of the **ethylvanillin** solution.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

- If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

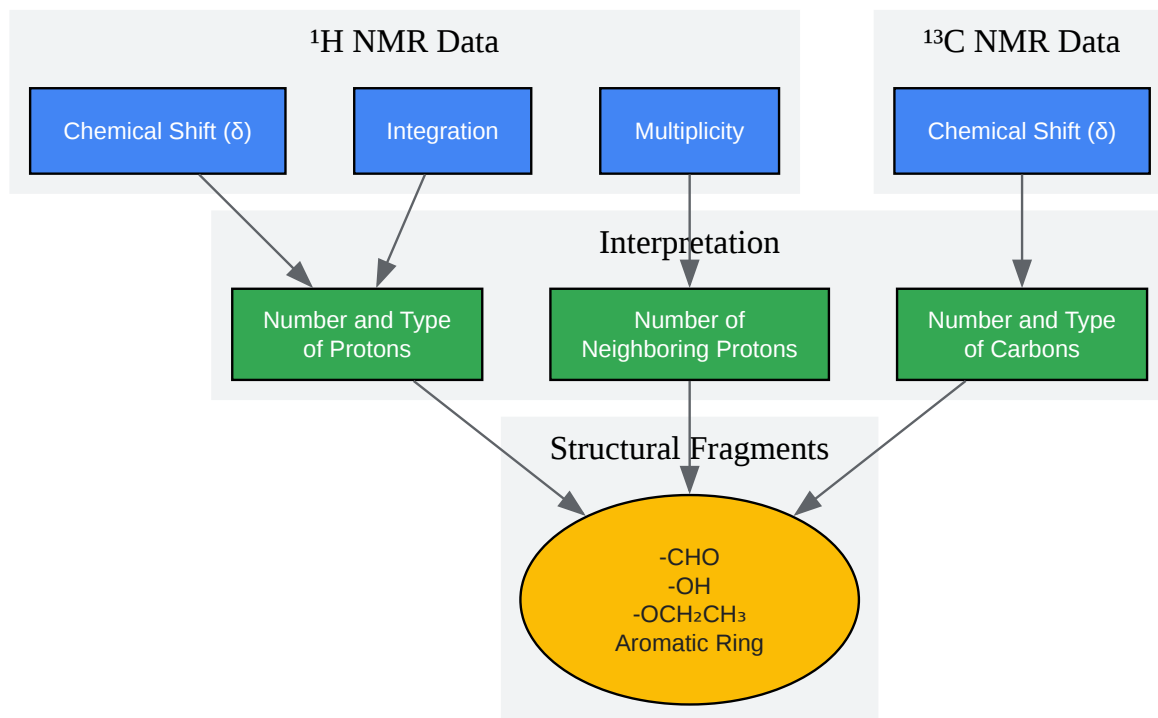
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of **ethylvanillin**.



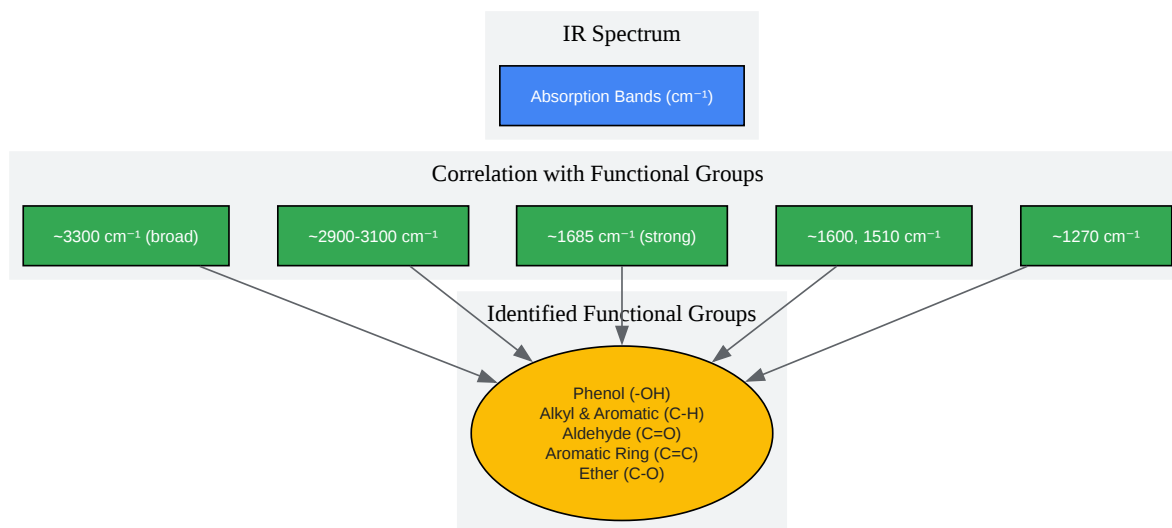
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Caption: Workflow for the spectroscopic elucidation of **ethylvanillin**'s structure.



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Caption: Logical flow for interpreting NMR data of **ethylvanillin**.



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Caption: Interpretation logic for the IR spectrum of **ethylvanillin**.

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References

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